molecular formula C20H13N6NaO11S2 B10799868 Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate

Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate

Cat. No.: B10799868
M. Wt: 600.5 g/mol
InChI Key: VSIVTUIKYVGDCX-UHFFFAOYSA-M
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Description

. It is a chromogenic indicator for NADH, a coenzyme involved in redox reactions, and is commonly used in cell viability assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step chemical reaction involving the nitration of phenol derivatives, followed by the formation of tetrazolium salts. The specific synthetic route involves:

  • Nitration of 2-methoxyphenol to produce 2-methoxy-4-nitrophenol.

  • Formation of tetrazolium salts by reacting the nitrophenol with hydrazine and sodium nitrite.

  • Introduction of sulfonic acid groups to the benzene ring to form the final compound.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis with stringent control of reaction conditions to ensure purity and yield. The process typically includes:

  • Use of high-purity starting materials.

  • Precise control of temperature and pH during the nitration and subsequent reactions.

  • Purification steps such as recrystallization to obtain the final product.

Types of Reactions:

  • Reduction: WST-8 can undergo reduction to form formazan, a colored product used in cell viability assays.

  • Oxidation: The nitro groups in the compound can be reduced to amino groups under certain conditions.

  • Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Reducing agents such as NADH or NADPH.

  • Oxidizing agents like hydrogen peroxide.

  • Nucleophiles such as amines for substitution reactions.

Major Products Formed:

  • Formazan (reduction product).

  • Amino derivatives (oxidation products).

  • Substituted sulfonic acid derivatives.

Scientific Research Applications

WST-8 is widely used in scientific research due to its ability to indicate cellular metabolic activity. Its applications include:

  • Cell Viability Assays: Used to assess the viability and proliferation of cells in culture.

  • Enzyme Activity Assays: Used to measure the activity of enzymes such as dehydrogenases.

  • Toxicity Testing: Employed in evaluating the cytotoxic effects of various compounds.

  • Drug Screening: Utilized in high-throughput screening of potential therapeutic agents.

Mechanism of Action

The compound exerts its effects through the reduction of the tetrazolium ring, which results in the formation of a colored formazan product. This reduction is typically mediated by cellular enzymes such as dehydrogenases, which transfer electrons from NADH or NADPH to the tetrazolium salt. The resulting formazan product is insoluble and can be quantified by measuring its absorbance at specific wavelengths.

Molecular Targets and Pathways:

  • Dehydrogenases: Enzymes that catalyze the reduction of WST-8.

  • NADH/NADPH: Coenzymes that provide electrons for the reduction reaction.

Comparison with Similar Compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-nitrophenyl)tetrazolium)

Properties

Molecular Formula

C20H13N6NaO11S2

Molecular Weight

600.5 g/mol

IUPAC Name

sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate

InChI

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1

InChI Key

VSIVTUIKYVGDCX-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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